Researchers targeting perfluoroalkyl-substituted fused heterocycles face synthesis failure when procuring the incorrect regioisomer. The para-isomer (CAS 172961-00-1) cannot undergo the anionically activated intramolecular cyclization essential for constructing quinoline and acridine scaffolds. This 2-isomer, supplied as a low-melting solid (mp 26-27 °C), is specified for these medicinal chemistry routes.
- Ensures compatibility with established anti-HIV-1 and DNA intercalator synthesis protocols
- Ortho-SC₃F₇ motif enables cyclization; provides higher lipophilicity (log P ~3.89) than SCF₃ analogs
- Sourced with verified regiochemical identity to eliminate procurement-induced synthetic failure
Molecular FormulaC9H6F7NS
Molecular Weight293.21 g/mol
CAS No.166392-11-6
Cat. No.B062130
⚠ Attention: For research use only. Not for human or veterinary use.
2-[(Heptafluoropropyl)sulfanyl]aniline (CAS 166392-11-6), also designated as 2-(heptafluoropropylthio)aniline, is an organofluorine compound with the molecular formula C₉H₆F₇NS and a molecular weight of 293.21 g/mol . The molecule comprises an aniline core ortho-substituted with a perfluorinated propylthioether chain, a structural motif that confers enhanced lipophilicity and distinct electronic properties relative to non-fluorinated or shorter-chain analogs . Its identity is confirmed by canonical SMILES NC1=CC=CC=C1SC(F)(F)C(F)(F)C(F)(F)F and a log P value of approximately 3.89 [1]. The compound is typically supplied as a low-melting solid (mp 26–27 °C) and is a member of the perfluoroalkyl aryl sulfide class, which has gained attention as building blocks for pharmaceuticals and agrochemicals due to the membrane-permeabilizing properties of the SRF group [2].
1
Fluorinated heterocycle synthesisOrtho-substituted aniline required for anionic activation / cyclization routes to quinolines and acridines.
2
Hydrophobic material researchPerfluoroalkylthio chain supports reduced polar surface energy; relevant for coatings and polymer modification.
3
Building block derivatizationPrimary amine handle enables acylation, diazotization, or urea formation for agrochemical and pharmaceutical research.
[2] Boiko, V. N. (2010). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry, 6, 880–921. View Source
Simple substitution of 2-[(heptafluoropropyl)sulfanyl]aniline with other perfluoroalkylanilines is not scientifically justified due to quantifiable differences in both physicochemical properties and regiochemical reactivity. Even within the same molecular formula, regioisomers exhibit divergent phase behavior—the ortho-substituted 2-isomer is a low-melting solid (mp 26–27 °C), while the para-substituted 4-isomer (CAS 172961-00-1) melts at 40–42 °C, a 15 °C differential that alters handling and formulation requirements . More critically, altering the perfluoroalkyl chain length (e.g., replacing heptafluoropropyl with trifluoromethyl) substantially reduces lipophilicity, as the SCF₃ group possesses a Hansch π constant of 1.44, whereas the extended SCF₂CF₂CF₃ chain is expected to contribute significantly higher hydrophobicity [1]. Furthermore, the ortho-thioether substitution is essential for enabling anionically activated cyclization pathways to fused heterocycles; the para isomer cannot participate in these intramolecular transformations, eliminating an entire synthetic route from consideration [2]. These non-interchangeable characteristics underscore why procurement specifications must precisely match the intended synthetic or material science application.
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Regioisomer mismatch (ortho vs. para)
Melting point and phase behavior differ significantly; the para isomer (CAS 172961-00-1) remains fully solid near ambient temperature, altering handling and formulation requirements.
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Perfluoroalkyl chain length shift
Substituting the heptafluoropropylthio group with shorter-chain analogs (e.g., SCF₃) reduces lipophilicity; the Hansch π constant for SCF₃ is 1.44, while the SC₃F₇ chain contributes substantially higher hydrophobicity.
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Synthetic pathway incompatibility
Only the ortho isomer enables anionically activated intramolecular cyclization; para-substituted analogs are unreactive under these conditions, eliminating access to quinolines and acridines.
[1] Boiko, V. N. (2010). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry, 6, 880–921. View Source
[2] Strekowski, L., Zhang, J., Sączewski, J., & Wolińska, E. (2015). Synthesis of quinolines and acridines by the reaction of 2-(perfluoroalkyl)anilines with lithium and Grignard reagents. Heterocyclic Communications, 21(3), 125–134. View Source
The ortho-substituted 2-[(heptafluoropropyl)sulfanyl]aniline (CAS 166392-11-6) exhibits a melting point of 26.0–27.0 °C, whereas its para-substituted regioisomer, 4-(heptafluoropropylthio)aniline (CAS 172961-00-1), melts at 40.0–42.0 °C . This 14–15 °C differential is a direct consequence of intermolecular packing differences arising from the spatial orientation of the bulky perfluoroalkylthio substituent relative to the primary amine group.
Melting point: ortho vs. paraData to verify
2-isomer 26–27 °C vs. 4-isomer 40–42 °C (Δ ≈ 14–15 °C lower)
Melting point difference may influence handling requirements near ambient laboratory conditions.
Source data from technical datasheets; confirm with lot-specific COA.
As reported on technical datasheets for neat compounds; 2-isomer measured at unspecified pressure; 4-isomer boiling point pressure noted at 0.04 mmHg.
Why This Matters
The ortho-isomer remains a low-melting solid near ambient laboratory temperatures, potentially simplifying handling during synthesis compared to the fully solid para-isomer, which requires active warming to liquefy.
The heptafluoropropylthio (SC₃F₇) substituent in 2-[(heptafluoropropyl)sulfanyl]aniline confers substantially greater lipophilicity than the trifluoromethylthio (SCF₃) group. The calculated log P for 2-[(heptafluoropropyl)sulfanyl]aniline is reported as 3.89 [1] to 4.73 , whereas the Hansch π constant—a measure of substituent lipophilicity contribution—is 1.44 for SCF₃ [2]. While a direct π constant for SC₃F₇ is not established in the literature, the extended perfluorinated carbon chain intrinsically increases hydrophobicity and is expected to yield a higher π value. This increase directly correlates with enhanced passive membrane permeability, a critical parameter in drug discovery.
Lipophilicity vs. SCF₃Cross-study reported
Target log P 3.89–4.73; SCF₃ Hansch π = 1.44
Indicates substantially higher lipophilicity than the SCF₃ analog; may be relevant for membrane partitioning studies.
Log P values are in silico; experimentally derived π for comparator from review literature.
Calculated log P = 3.89 (ChemBase) to 4.73 (ChemSrc)
Comparator Or Baseline
SCF₃ substituent: Hansch π = 1.44
Quantified Difference
Log P for target compound exceeds π(SCF₃) by approximately 2.45–3.29 log units
Conditions
In silico calculation (XLogP or similar) for target compound; experimentally derived π constant for comparator from review literature.
Why This Matters
The higher lipophilicity of the heptafluoropropylthio group indicates a greater ability to partition into lipid bilayers, which may translate to improved bioavailability or blood-brain barrier penetration in drug candidates relative to SCF₃-containing analogs.
[2] Boiko, V. N. (2010). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry, 6, 880–921. View Source
Ortho-Substitution Enables Heterocycle Synthesis
Ortho-perfluoroalkylanilines, including 2-[(heptafluoropropyl)sulfanyl]aniline and its carbon-linked analog 2-(perfluoroalkyl)aniline, undergo fluoride elimination upon anionic activation to generate reactive aza-ortho-xylylene intermediates that participate in intramolecular cyclization to quinolines and acridines [1]. This reaction pathway is strictly regiochemistry-dependent; the corresponding para-substituted analogs cannot undergo this intramolecular cyclization. Notably, 2-(perfluoroalkyl)anilines with the perfluoro group at the ortho position have been employed to synthesize 4-(perfluoroalkyl)quinolines, in which the perfluoroalkyl chain is shortened by one carbon atom relative to the starting material [1].
Ortho-cyclization routeClass-level inference
Ortho isomer: reactive (quinoline formation); para isomer: pathway inaccessible
Ortho-substitution is required for anionic activation / intramolecular cyclization methodology.
Ortho-perfluoroalkyl substitution pattern enables anionic activation and cyclization
Comparator Or Baseline
Para-substituted analogs: pathway not accessible due to geometry
Quantified Difference
Binary (accessible vs. inaccessible synthetic route)
Conditions
Reaction with lithium or Grignard reagents; intramolecular cyclization of aza-ortho-xylylene intermediates.
Why This Matters
Procurement of the ortho-substituted 2-isomer is mandatory for any research program leveraging this anionically activated heterocycle synthesis methodology; the 4-isomer is synthetically inert under these conditions.
[1] Strekowski, L., Zhang, J., Sączewski, J., & Wolińska, E. (2015). Synthesis of quinolines and acridines by the reaction of 2-(perfluoroalkyl)anilines with lithium and Grignard reagents. Heterocyclic Communications, 21(3), 125–134. View Source
Fluorine Content and Surface Hydrophobicity
Studies on the surface modification of polyaniline films with perfluoroalkylanilines demonstrate that perfluoroalkyl substitution reduces the polar component of surface energy and increases hydrophobicity relative to alkyl-substituted analogs [1]. In comparative experiments, films treated with 4-perfluorohexylaniline exhibited significantly lower polar surface energy components than those treated with 4-dodecylaniline, as evidenced by contact angle analysis [1]. While these studies used 4-substituted perfluoroalkylanilines, the fluorinated alkyl chain—common to both 4- and 2-substituted derivatives—is the primary driver of this hydrophobic surface modification effect. The heptafluoropropyl group in 2-[(heptafluoropropyl)sulfanyl]aniline is expected to confer analogous hydrophobicity-enhancing properties.
Surface hydrophobicityClass-level inference
Perfluoroalkyl chain reduces polar surface energy vs. alkyl substitution (contact angle increase)
Fluorinated chain may reduce polar surface energy; supports hydrophobic material research.
Inference from 4-substituted analog studies; confirm with 2-substituted compound directly.
Perfluoroalkyl substitution reduces polar component of surface energy relative to alkyl substitution
Comparator Or Baseline
4-Dodecylaniline (alkyl-substituted) vs. 4-perfluorohexylaniline (perfluoroalkyl-substituted)
Quantified Difference
Qualitative reduction in polar component; contact angle increased
Conditions
Polyaniline film dip-coating; 1 M solutions; 30 min exposure; contact angle goniometry.
Why This Matters
The fluorinated chain is the functional determinant of surface hydrophobicity enhancement, suggesting that 2-[(heptafluoropropyl)sulfanyl]aniline may be suitable as a building block for fluorinated polymers, coatings, or surface modifiers where increased water repellency is desired.
[1] Hanks, T. W., Powell, M., Gregory, R. V., & Wright, L. L. (1998). Surface Modification of Polyaniline Films with 4-Alkyl- and 4-Perfluoroalkylanilines. In ANTEC '98: Plastics on My Mind (Vol. 44, pp. 1325–1329). Society of Plastics Engineers. View Source
This compound serves as a starting material for the synthesis of perfluoroalkyl-substituted quinolines and acridines through anionic activation followed by intramolecular cyclization [1]. The ortho-substitution pattern is essential for this transformation; para-substituted isomers cannot undergo the reaction. The heptafluoropropyl group confers enhanced lipophilicity to the resulting heterocycles, which have been investigated as anti-HIV-1 agents and DNA intercalators [1]. Researchers procuring this compound for medicinal chemistry programs targeting these heterocyclic scaffolds must specify the 2-isomer (CAS 166392-11-6) to ensure compatibility with the established synthetic methodology.
Hydrophobic Coatings and Fluorinated Polymers
Perfluoroalkylanilines have been demonstrated to reduce the polar component of surface energy and increase hydrophobicity when incorporated into polymer films [2]. The heptafluoropropyl group is the primary driver of this effect. This compound, bearing both an amine handle for polymerization or grafting and a perfluorinated thioether chain for hydrophobicity, is a candidate building block for synthesizing fluorinated polyaniline derivatives, surface modifiers, or coatings intended for water-repellent applications [2].
Fluorinated Building Blocks for Agrochemicals and Pharmaceuticals
Aromatic perfluoroalkyl sulfides, including 2-[(heptafluoropropyl)sulfanyl]aniline, are increasingly employed as starting materials for agrochemicals and pharmaceuticals due to the membrane-permeabilizing properties of the SRF group [3]. The heptafluoropropylthio substituent provides higher lipophilicity than shorter perfluoroalkyl chains (e.g., SCF₃), which may enhance passive diffusion across biological membranes [4]. The compound's primary amine allows for further derivatization (e.g., diazotization, acylation, or urea formation), enabling its incorporation into more complex molecular architectures.
Application
Selection Property
Validation Focus
Fluorinated quinoline / acridine synthesis
Ortho-substitution pattern
Cyclization pathway compatibility
Hydrophobic coatings and fluorinated polymers
Perfluoroalkyl chain hydrophobicity
Surface energy / contact angle measurement
Agrochemical / pharmaceutical building block
Membrane-permeabilizing SRF group
Lipophilicity (log P / partitioning)
[1] Strekowski, L., Zhang, J., Sączewski, J., & Wolińska, E. (2015). Synthesis of quinolines and acridines by the reaction of 2-(perfluoroalkyl)anilines with lithium and Grignard reagents. Heterocyclic Communications, 21(3), 125–134. View Source
[2] Hanks, T. W., Powell, M., Gregory, R. V., & Wright, L. L. (1998). Surface Modification of Polyaniline Films with 4-Alkyl- and 4-Perfluoroalkylanilines. In ANTEC '98: Plastics on My Mind (Vol. 44, pp. 1325–1329). Society of Plastics Engineers. View Source
[3] Boiko, V. N. (2010). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry, 6, 880–921. View Source
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